C19H26FN3O4S

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C19H26FN3O4S is a complex organic molecule. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a fluorine atom, which often imparts unique chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H26FN3O4S involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile

Oxidation and Reduction Reactions: These reactions are crucial for modifying the oxidation state of specific atoms within the molecule, thereby facilitating the formation of desired functional groups.

Cyclization Reactions: These reactions help in forming ring structures, which are often a part of the compound’s core structure.

Industrial Production Methods

Industrial production of This compound typically involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. Key steps include:

Batch Processing: This method involves the sequential addition of reagents and catalysts, followed by controlled heating and cooling cycles.

Continuous Flow Synthesis: This method allows for the continuous addition of reagents and removal of products, thereby increasing efficiency and reducing production time.

Chemical Reactions Analysis

Types of Reactions

C19H26FN3O4S: undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Catalysts: Catalysts such as palladium on carbon are often used to facilitate hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

C19H26FN3O4S: has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions, helping to form complex molecules.

Biology: It is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of C19H26FN3O4S involves its interaction with specific molecular targets. The fluorine atom in the compound often plays a crucial role in its activity, influencing the compound’s binding affinity and specificity. The pathways involved may include:

Enzyme Inhibition: The compound may inhibit specific enzymes, thereby affecting metabolic pathways.

Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

C19H26FN3O4S: can be compared with other fluorinated organic compounds. Similar compounds include:

Fluorobenzene: A simpler fluorinated aromatic compound.

Fluoroacetate: A fluorinated carboxylic acid.

Fluorouracil: A fluorinated pyrimidine used in cancer treatment.

The uniqueness of This compound lies in its complex structure and the presence of multiple functional groups, which impart unique chemical and biological properties.

Biological Activity

The compound with the molecular formula C19H26FN3O4S is a thiazolidinone derivative, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a thiazolidine ring, which is known for its diverse biological effects, including antioxidant, anticancer, and anti-inflammatory properties.

1. Antioxidant Activity

The antioxidant activity of thiazolidinone derivatives, including this compound, has been studied extensively. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Mechanism of Action : The compound exhibits its antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This activity can be quantitatively assessed using assays such as the Thiobarbituric Acid Reactive Substances (TBARS) assay.

- Research Findings : In studies evaluating similar compounds, significant antioxidant activity was observed. For instance, compounds with specific substitutions at the cyclohexyl moiety showed enhanced activity, indicating that structural modifications can influence efficacy .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, demonstrating promising results.

- Cell Lines Tested : The compound has been tested against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines.

- Inhibitory Concentration (IC50) : The most potent derivatives from related studies exhibited IC50 values ranging from 5.1 to 22.08 µM. Specifically, one derivative showed an IC50 of 6.19 µM against HepG2 cells and 5.10 µM against MCF-7 cells, outperforming standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| This compound | HepG2 | 6.19 | Doxorubicin 7.94 |

| This compound | MCF-7 | 5.10 | Doxorubicin 6.75 |

| Other Derivative | HCT116 | 8.37 | Doxorubicin 8.07 |

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been a subject of research. Inflammation plays a critical role in many chronic diseases, making anti-inflammatory compounds highly valuable.

- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are involved in the inflammatory response.

- Case Studies : In vitro studies have demonstrated that thiazolidinone derivatives can reduce inflammation markers significantly in various models .

Case Study 1: Antioxidant Evaluation

A recent study evaluated the antioxidant capacity of several thiazolidinone derivatives using the DPPH radical scavenging assay and found that modifications in the molecular structure significantly enhanced their efficacy .

Case Study 2: Anticancer Efficacy

In a comparative study focusing on thiazolidinone derivatives similar to this compound, researchers found that specific substitutions led to improved antiproliferative activities against multiple cancer cell lines, suggesting that structural optimization is key to developing more effective anticancer agents .

Properties

Molecular Formula |

C19H26FN3O4S |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

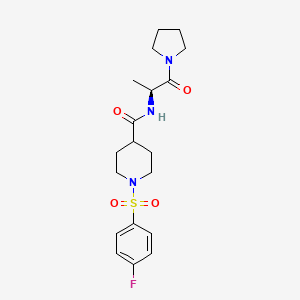

1-(4-fluorophenyl)sulfonyl-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]piperidine-4-carboxamide |

InChI |

InChI=1S/C19H26FN3O4S/c1-14(19(25)22-10-2-3-11-22)21-18(24)15-8-12-23(13-9-15)28(26,27)17-6-4-16(20)5-7-17/h4-7,14-15H,2-3,8-13H2,1H3,(H,21,24)/t14-/m0/s1 |

InChI Key |

AOPXOPKAFVUPQT-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |

Canonical SMILES |

CC(C(=O)N1CCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.